molecular formula C18H15N5OS B2833031 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide CAS No. 2034552-76-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide

Cat. No. B2833031
CAS RN: 2034552-76-4
M. Wt: 349.41
InChI Key: KRABISWTFJOQDE-UHFFFAOYSA-N
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Description

“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide” is a complex organic compound that contains several functional groups and rings including a pyridine ring, a pyrazole ring, and a benzothiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine, pyrazole, and benzothiazole rings are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The presence of the carboxamide group could also result in the formation of hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively stable . The carboxamide group could allow it to form hydrogen bonds, potentially increasing its solubility in polar solvents .

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogs as Mycobacterium Tuberculosis Inhibitors

A study on thiazole-aminopiperidine hybrid analogs, which shares some structural features with the specified compound, demonstrated promising applications in inhibiting Mycobacterium tuberculosis GyrB, a key enzyme for bacterial DNA gyrase activity. One compound exhibited significant in vitro activity against Mycobacterium tuberculosis, with potential implications for tuberculosis treatment (Jeankumar et al., 2013).

Pyrazole and Pyridine Derivatives for Biological Activities

Research on pyrazole and pyridine derivatives, closely related to the target compound, has shown diverse biological activities. These compounds have been explored for their potential in addressing various health conditions, including cancer and microbial infections, due to their ability to interact with biological targets in specific ways (Yıldırım et al., 2005).

Benzothiazole Derivatives as Antimicrobial Agents

Compounds featuring benzothiazole moieties, similar to the target molecule, have been synthesized and evaluated for antimicrobial activities. Such derivatives have shown promise against a range of microbial pathogens, highlighting their potential in developing new antimicrobial agents (Bhoi et al., 2016).

VEGFR-2 Inhibition for Cancer Treatment

Another study focused on substituted benzamides, akin to the core structure of the target compound, identified them as potent and selective inhibitors of the VEGFR-2 kinase. This is particularly relevant in the context of cancer therapy, as VEGFR-2 plays a crucial role in tumor angiogenesis. These findings suggest potential therapeutic applications in inhibiting tumor growth and metastasis (Borzilleri et al., 2006).

Synthesis and Evaluation for Anticancer Activity

A specific study on N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide demonstrated its synthesis and characterization, with evaluations for antibacterial, antifungal, and anticancer activities. This research underscores the compound's potential in developing treatments against various diseases, including cancer (Senthilkumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing pyridine, pyrazole, and benzothiazole rings have biological activity and are used in medicinal chemistry .

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry, given the known biological activities of compounds containing pyridine, pyrazole, and benzothiazole rings . Further studies could also investigate its physical and chemical properties, and optimize its synthesis.

properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(18-22-15-3-1-2-4-16(15)25-18)20-9-10-23-12-14(11-21-23)13-5-7-19-8-6-13/h1-8,11-12H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABISWTFJOQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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